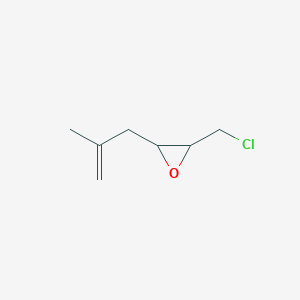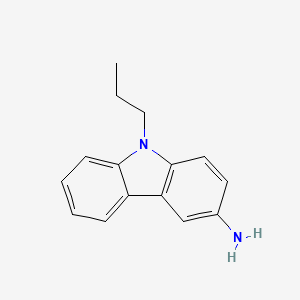
Cyclopenta-1,2-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta-1,2-diene is an organic compound with the molecular formula C₅H₆. It is a colorless liquid with a strong and unpleasant odor. This compound is a cyclic diene, meaning it contains two double bonds within a five-membered ring. This compound is known for its reactivity and is commonly used in organic synthesis and as a precursor to various other chemical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopenta-1,2-diene can be synthesized through several methods. One common method involves the dehydrohalogenation of 1,2-dihalocyclopentane using a strong base such as potassium tert-butoxide. The reaction is typically carried out in an inert solvent like tetrahydrofuran at low temperatures to prevent polymerization.
Industrial Production Methods: Industrial production of this compound often involves the thermal cracking of dicyclopentadiene. This process is carried out at high temperatures (around 180°C) to break the dicyclopentadiene into this compound monomers. The monomers are then collected by distillation and used in various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopenta-1,2-diene undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form cyclopentadienone.
Reduction: It can be reduced to form cyclopentene.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Cyclopentadienone.
Reduction: Cyclopentene.
Substitution: Halogenated cyclopentadienes.
Applications De Recherche Scientifique
Cyclopenta-1,2-diene has numerous applications in scientific research:
Chemistry: It is used as a precursor to cyclopentadienyl anion, an important ligand in organometallic chemistry.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cyclopenta-1,2-diene primarily involves its ability to act as a diene in Diels-Alder reactions. In these reactions, this compound reacts with dienophiles to form six-membered rings. This reaction is widely used in organic synthesis to construct complex molecular structures. The cyclopentadienyl anion, derived from this compound, acts as a ligand that stabilizes metal complexes, facilitating various catalytic processes .
Comparaison Avec Des Composés Similaires
Cyclopenta-1,3-diene: Another isomer of cyclopentadiene with double bonds at positions 1 and 3.
Cyclopentene: A related compound with a single double bond in the five-membered ring.
Dicyclopentadiene: A dimer of cyclopentadiene that can be cracked to produce cyclopenta-1,2-diene.
Uniqueness: this compound is unique due to its specific double bond positions, which confer distinct reactivity patterns compared to its isomers. Its ability to form stable cyclopentadienyl anions makes it particularly valuable in organometallic chemistry .
Propriétés
Numéro CAS |
50682-89-8 |
|---|---|
Formule moléculaire |
C5H6 |
Poids moléculaire |
66.10 g/mol |
InChI |
InChI=1S/C5H6/c1-2-4-5-3-1/h1,5H,2,4H2 |
Clé InChI |
VRNCRGHDRGGBLW-UHFFFAOYSA-N |
SMILES canonique |
C1CC=C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate](/img/structure/B14660968.png)
![(10R,13S,17R)-10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5',6-trione](/img/structure/B14660969.png)
![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methyl}oxirane](/img/structure/B14660992.png)
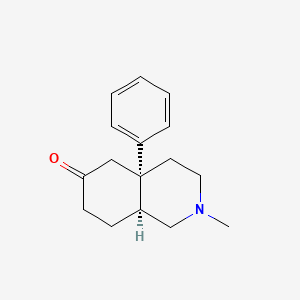
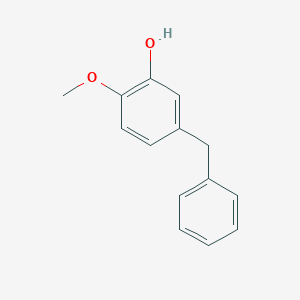


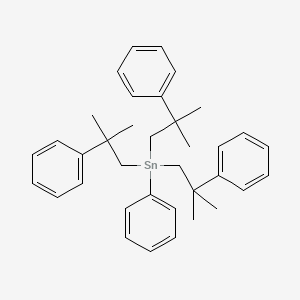
![2-[(2-Benzylphenoxy)methyl]morpholine](/img/structure/B14661031.png)
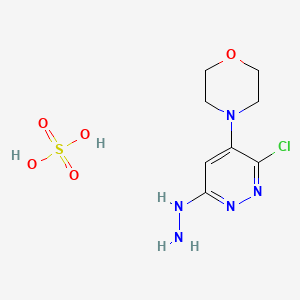

![Phenol, 2-[(dimethylamino)methyl]-4-nonyl-](/img/structure/B14661055.png)
